molecular formula C31H50N2O6 B1251231 Pseudotrienic acid A

Pseudotrienic acid A

Cat. No.: B1251231
M. Wt: 546.7 g/mol
InChI Key: WBVCUTBXBMPSBQ-UQLNNEGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudotrienic acid A is a bioactive polyene antifungal metabolite isolated from Pseudomonas sp. MF381-IODS . Its structure, determined as (2E,4E,6E)-9-[((2S,3R)-3-hydroxy-4-{[(3E,5E,7RS)-7-hydroxy-4-methylhexadeca-3,5-dienoyl]amino}-2-methylbutanoyl)amino]nona-2,4,6-trienoic acid, features a conjugated triene system and a hydroxylated branched-chain fatty acid moiety . The compound demonstrates antimicrobial activity against Staphylococcus aureus and Pseudomonas syringae pv. syringae, with a minimum inhibitory concentration (MIC) of 70 µg/mL . Structural analysis suggests it originates from macrolide ring-opening and is prone to lactone formation, which may influence its stability and bioavailability .

Properties

Molecular Formula

C31H50N2O6

Molecular Weight

546.7 g/mol

IUPAC Name

(2E,4E,6E)-9-[[(2S,3R)-3-hydroxy-4-[[(3E,5E)-7-hydroxy-4-methylhexadeca-3,5-dienoyl]amino]-2-methylbutanoyl]amino]nona-2,4,6-trienoic acid

InChI

InChI=1S/C31H50N2O6/c1-4-5-6-7-8-11-14-17-27(34)21-19-25(2)20-22-29(36)33-24-28(35)26(3)31(39)32-23-16-13-10-9-12-15-18-30(37)38/h9-10,12-13,15,18-21,26-28,34-35H,4-8,11,14,16-17,22-24H2,1-3H3,(H,32,39)(H,33,36)(H,37,38)/b12-9+,13-10+,18-15+,21-19+,25-20+/t26-,27?,28-/m0/s1

InChI Key

WBVCUTBXBMPSBQ-UQLNNEGESA-N

Isomeric SMILES

CCCCCCCCCC(/C=C/C(=C/CC(=O)NC[C@@H]([C@H](C)C(=O)NCC/C=C/C=C/C=C/C(=O)O)O)/C)O

Canonical SMILES

CCCCCCCCCC(C=CC(=CCC(=O)NCC(C(C)C(=O)NCCC=CC=CC=CC(=O)O)O)C)O

Synonyms

pseudotrienic acid A

Origin of Product

United States

Comparison with Similar Compounds

Pseudotrienic Acid B

  • Structure: The tetradeca homologue of pseudotrienic acid A, containing (3E,5E)-7-hydroxy-4-methyltetradeca-3,5-dienoic acid instead of the hexadeca variant .
  • Synthesis : Total synthesis of pseudotrienic acid B has been achieved via stereoselective methods, highlighting its complex stereochemistry .

2,3-Deepoxy-2,3-didehydrorhizoxin (Compound 3)

  • Structure : A polyketide with a macrocyclic lactone core, co-isolated with this compound .
  • Bioactivity : Primarily antimitotic, targeting tubulin polymerization, unlike the broad-spectrum antimicrobial activity of pseudotrienic acids .
  • Origin : Derived from Pseudomonas spp., but lacks the polyene system critical for pseudotrienic acids’ membrane disruption .

Pyrrolnitrin (Compound 4)

  • Structure : A tryptophan-derived chlorinated phenylpyrrole .
  • Bioactivity : Broad antifungal activity but weaker against Gram-positive bacteria (e.g., MIC for S. aureus >100 µg/mL) compared to pseudotrienic acids .
  • Mechanism : Inhibits fungal respiratory chains, contrasting with pseudotrienic acids’ proposed membrane-targeting action .

Macrocyclic and Polyene Compounds

Nannochelins A–C

  • Structure : Citrate-hydroxamate siderophores with iron-chelating properties .

Himeic Acid A

  • Structure: A linear polyketide with a γ-pyranone ring, isolated from marine fungi .
  • Bioactivity : Inhibits ubiquitin-activating enzymes, a mechanism unrelated to pseudotrienic acids’ antimicrobial action .

Comparative Data Table

Compound Source Core Structure Antimicrobial Activity (MIC, µg/mL) Key Features
This compound Pseudomonas sp. MF381 Polyene fatty acid S. aureus: 70; P. syringae: 70 Lactone-forming, membrane disruption
Pseudotrienic Acid B Pseudomonas sp. MF381 Polyene fatty acid (C14) S. aureus: 70; P. syringae: 70 Synthetic accessibility studied
Pyrrolnitrin Pseudomonas spp. Chlorinated phenylpyrrole S. aureus: >100; Antifungal: 10–50 Respiratory chain inhibition
Nannochelins A–C Nannocystis exedens Hydroxamate siderophore Antifungal: P. capsici (no MIC reported) Iron-chelating, narrow spectrum

Research Findings and Implications

  • Mechanistic Divergence: Unlike pyrrolnitrin or nannochelins, pseudotrienic acids likely disrupt microbial membranes, a mechanism supported by their polyene structure .
  • Synthetic Challenges : The stereochemical complexity of pseudotrienic acids complicates synthesis, necessitating advanced catalytic methods (e.g., asymmetric hydrogenation) .

Q & A

Q. What methodological approaches are recommended for isolating Pseudotrienic acid A from its natural source?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or flash chromatography. Fractionation should be guided by bioactivity assays or TLC monitoring. Critical parameters include solvent polarity, temperature control, and column calibration to preserve structural integrity. Cross-validation with spectroscopic data (NMR, MS) at each step ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

A combination of 1D/2D NMR (for stereochemistry and connectivity), high-resolution mass spectrometry (HR-MS for molecular formula), and infrared spectroscopy (IR for functional groups) is required. X-ray crystallography may resolve absolute configuration. Data must be cross-referenced with existing databases (e.g., SciFinder) and validated via reproducibility across multiple batches .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

Use cell lines relevant to the compound’s purported activity (e.g., cancer lines for cytotoxicity). Include dose-response curves (IC50/EC50 calculations), positive/negative controls, and triplicate experiments. Assay conditions (pH, incubation time) must align with pharmacokinetic properties. Statistical analysis (ANOVA, p-values) should confirm significance .

Advanced Research Questions

Q. What strategies address contradictions in reported mechanisms of action for this compound?

Conflicting data may arise from varying assay conditions or off-target effects. Resolve discrepancies by:

  • Replicating experiments with standardized protocols (e.g., uniform cell lines, buffer systems).
  • Employing orthogonal assays (e.g., CRISPR knockdowns to confirm target engagement).
  • Conducting meta-analyses of published data to identify confounding variables .

Q. What synthetic challenges arise in the de novo synthesis of this compound, and how can they be mitigated?

Key challenges include stereochemical control (e.g., chiral centers) and functional group compatibility. Strategies:

  • Retrosynthetic analysis to identify stable intermediates.
  • Use of asymmetric catalysis or enzymatic resolution for stereoselectivity.
  • Protective groups (e.g., TBS for hydroxyls) during multi-step synthesis. Characterize intermediates via LC-MS and NMR to track byproducts .

Q. How can computational models predict this compound’s molecular targets and binding affinity?

Molecular docking (AutoDock Vina, Schrödinger) identifies potential targets by simulating ligand-receptor interactions. Molecular dynamics (MD) simulations assess stability over time. Validate predictions with:

  • In vitro binding assays (SPR, ITC).
  • Knockout/knockdown studies to confirm phenotypic changes.
  • Comparison with structurally analogous compounds .

Data Integrity & Reproducibility

Q. What practices ensure reproducibility in this compound research?

  • Document protocols in detail (e.g., equipment settings, reagent batches).
  • Share raw data and code (GitHub, Zenodo) for transparency.
  • Use open-source software (e.g., R, Python) for statistical analysis.
  • Pre-register studies to minimize bias .

Q. How should researchers handle variability in this compound’s stability across experimental conditions?

Conduct stability studies under varying pH, temperature, and light exposure. Use accelerated degradation tests (e.g., 40°C/75% RH) and monitor via HPLC. Include stabilizers (e.g., antioxidants) if degradation exceeds 10%. Publish stability profiles to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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